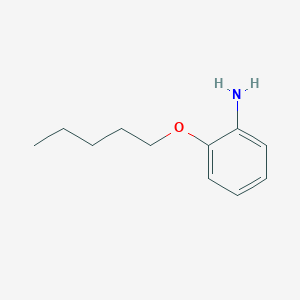

2-(pentyloxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pentoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-2-3-6-9-13-11-8-5-4-7-10(11)12/h4-5,7-8H,2-3,6,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOEQZAIBXFYINW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406234 | |

| Record name | Benzenamine, 2-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52464-51-4 | |

| Record name | 2-(Pentyloxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52464-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-(pentyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pentyloxy Aniline and Its Structural Analogues

Classical Approaches to Ortho-Alkoxyaniline Synthesis

Traditional methods for the synthesis of ortho-alkoxyanilines have long been established in the organic chemistry canon. These routes typically rely on multi-step sequences involving well-understood, fundamental reactions such as nucleophilic aromatic substitution and the reduction of nitro compounds.

Nucleophilic Aromatic Substitution Routes

Nucleophilic aromatic substitution (SNAr) provides a viable, albeit indirect, pathway to ortho-alkoxyanilines. This type of reaction does not typically occur on an unactivated benzene (B151609) ring. chemistrysteps.com However, the presence of strong electron-withdrawing groups, most notably a nitro group (NO₂), positioned ortho or para to a suitable leaving group (such as a halogen) renders the aromatic ring susceptible to nucleophilic attack. pressbooks.pubbyjus.comwikipedia.org The electron-withdrawing group is essential for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. chemistrysteps.com

The SNAr strategy can be envisioned in two ways to construct the 2-alkoxyaniline framework:

Route A: Reaction of a 1-halo-2-nitrobenzene with a pentyloxide salt. The alkoxide acts as the nucleophile, displacing the halide. The resulting 1-(pentyloxy)-2-nitrobenzene is then reduced in a subsequent step to yield the target aniline (B41778).

Route B: Reaction of a 1-alkoxy-2-nitrobenzene bearing a leaving group (e.g., 1-chloro-2-nitro-4-alkoxybenzene) with an amine nucleophile. google.com

The key to the SNAr mechanism is the activation provided by the nitro group, which stabilizes the intermediate through resonance. chemistrysteps.combyjus.com

Reduction of Nitro Aromatic Precursors

A more direct and widely employed classical method involves the reduction of an ortho-alkoxynitrobenzene precursor. This two-step approach is one of the most common strategies for preparing primary arylamines.

The synthesis begins with the O-alkylation of 2-nitrophenol (B165410), often via a Williamson ether synthesis. In a specific synthesis of 2-(pentyloxy)aniline, 2-nitrophenol is reacted with n-bromopentane in the presence of a base like anhydrous potassium carbonate (K₂CO₃) in a suitable solvent such as acetone. This reaction yields the intermediate, 1-(pentyloxy)-2-nitrobenzene (also referred to as o-n-pentoxynitrobenzene). bas.bg

The second step is the reduction of the nitro group to an amino group. A variety of reducing agents can accomplish this transformation. One documented method is catalytic transfer hydrogenation. bas.bg Other standard conditions include the use of a palladium on carbon (Pd/C) catalyst with hydrazine (B178648) (N₂H₄) in a solvent like propan-2-ol. mdpi.com This reduction step is typically efficient and clean, providing the final this compound product. bas.bg

Table 1: Two-Step Synthesis of this compound via Nitroaromatic Reduction

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1. O-Alkylation | 2-Nitrophenol, n-Bromopentane | Anhydrous K₂CO₃, Dry Acetone, Reflux | 1-(Pentyloxy)-2-nitrobenzene | bas.bg |

| 2. Reduction | 1-(Pentyloxy)-2-nitrobenzene | Catalytic Transfer Hydrogenation | This compound | bas.bg |

O-Alkylation Strategies of Catechol and Resorcinol (B1680541) Derivatives

While catechol and resorcinol are not direct precursors, the underlying principle of selective O-alkylation is highly relevant when starting from 2-aminophenol (B121084). Direct alkylation of 2-aminophenol with an alkyl halide like pentyl bromide is challenging because it can lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. umich.edu

To achieve selective O-alkylation, the more nucleophilic amino group is typically protected first. A common strategy involves the condensation of 2-aminophenol with benzaldehyde (B42025) to form a Schiff base (an imine), which protects the amino functionality. umich.eduresearchgate.net The resulting N-benzylideneaminophenol can then be subjected to O-alkylation. The alkylation of the hydroxyl group with n-pentyl bromide in the presence of potassium carbonate proceeds to give the O-pentylated imine. researchgate.net The final step is the hydrolysis of the imine, usually under acidic conditions, to cleave the protecting group and reveal the free amino group, yielding the desired this compound. umich.eduresearchgate.net This protection-alkylation-deprotection sequence ensures high selectivity for the O-alkylated product. A yield of 62.8% has been reported for the synthesis of this compound using this method. researchgate.net

Table 2: Selective O-Alkylation of 2-Aminophenol

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1. Protection | 2-Aminophenol | Benzaldehyde, Methanol | N-Benzylidene-2-aminophenol | ~96.4 | researchgate.net |

| 2. O-Alkylation | N-Benzylidene-2-aminophenol | n-Pentyl Bromide, K₂CO₃, Acetone, Reflux | N-Benzylidene-2-(pentyloxy)aniline | 62.8 | researchgate.net |

| 3. Deprotection | N-Benzylidene-2-(pentyloxy)aniline | Acidic Hydrolysis | This compound | - | umich.eduresearchgate.net |

Modern Catalytic Approaches for C-O and C-N Bond Formation

The advent of transition-metal catalysis has revolutionized the synthesis of arylamines and aryl ethers. Palladium and copper-based catalytic systems offer powerful and versatile methods for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds with high efficiency and functional group tolerance.

Palladium-Catalyzed Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the synthesis of primary arylamines from aryl halides. nih.gov For the synthesis of this compound, this strategy would involve the coupling of an ortho-(pentyloxy)aryl halide, such as 2-bromo-1-(pentyloxy)benzene, with an ammonia (B1221849) source.

Research has demonstrated that this reaction is highly effective for structurally analogous compounds. For instance, the coupling of 2-bromoanisole (B166433) (the methoxy (B1213986) analogue) with ammonia proceeds in excellent yield using a catalyst system generated from Pd[P(o-tol)₃]₂ and the bulky, electron-rich phosphine (B1218219) ligand CyPF-t-Bu. nih.gov These reactions can be run at moderate temperatures (e.g., 80 °C) with low catalyst loadings, highlighting the efficiency of modern catalytic systems. nih.gov The steric hindrance from the ortho-alkoxy group does not significantly impede the reaction, making it a viable and high-yielding approach for ortho-substituted anilines. nih.gov

Copper-Mediated Ullmann-Type Coupling Reactions

The Ullmann condensation is a classical copper-promoted cross-coupling reaction that predates palladium-based methods. wikipedia.orgorganic-chemistry.org While traditional Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern protocols have been developed that use soluble copper catalysts with ligands, allowing for milder reaction conditions. wikipedia.orgmdpi.com

Similar to the Buchwald-Hartwig reaction, an Ullmann-type C-N coupling (often called a Goldberg reaction) can be used to synthesize this compound. wikipedia.org This would involve reacting an ortho-(pentyloxy)aryl halide with an amine source in the presence of a copper catalyst. Aryl iodides are typically more reactive than bromides or chlorides in these couplings. wikipedia.org

Alternatively, the Ullmann condensation can be employed to form the C-O bond. This would involve the coupling of a 2-haloaniline derivative with a pentoxide or 2-aminophenol with a pentyl halide. While the synthesis of aryl alkyl ethers via Ullmann coupling has been explored less than that of diaryl ethers, recent protocols have shown success under milder, ligand-free conditions in certain solvents. nih.gov This versatility makes copper-mediated coupling a valuable tool in the synthetic chemist's arsenal (B13267) for accessing complex molecules like this compound.

Rhodium-Catalyzed Hydroamination Pathways

The formation of carbon-nitrogen (C-N) bonds through hydroamination is a highly atom-economical process. Rhodium-catalyzed hydroamination has emerged as a powerful tool for the synthesis of anilines and their derivatives. organic-chemistry.org These reactions typically involve the addition of an N-H bond across an alkyne or alkene. For the synthesis of precursors to this compound, rhodium catalysts facilitate the coupling of anilines with terminal alkynes under mild conditions, often at room temperature, to produce imines which can be subsequently reduced to the corresponding secondary amines. organic-chemistry.org

A plausible pathway to an analogue involves the intermolecular hydroamination of 1-heptyne (B1330384) with aniline. Cationic rhodium(I) catalysts, such as those generated from [Rh(cod)₂]BF₄ and bulky phosphine ligands like tricyclohexylphosphine (B42057) (PCy₃), have proven effective. organic-chemistry.org The reaction proceeds efficiently, yielding the corresponding imine in high yields (up to 99%), which can then be converted to the secondary amine. organic-chemistry.org This method's versatility allows for a range of aniline and alkyne substrates, suggesting its applicability for creating structural analogues of this compound. organic-chemistry.orgnih.gov

Key features of this methodology include its operation under neutral, base-free, and acid-free conditions, which minimizes side reactions. organic-chemistry.org The development of one-pot protocols, where the hydroamination is followed by an in-situ reduction, further enhances the synthetic utility of this approach for generating diverse amine products. organic-chemistry.org

Table 1: Selected Rhodium Catalysts for Intermolecular Hydroamination of Alkynes with Anilines

| Catalyst System | Ligand | Alkyne Substrate | Aniline Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| [Rh(cod)₂]BF₄ | 3 PCy₃ | 1-Heptyne | Aniline | N-(Heptan-2-ylidene)aniline | 94 | organic-chemistry.org |

| [Rh(cod)₂]BF₄ | 3 PPh₃ | 1-Heptyne | Aniline | N-(Heptan-2-ylidene)aniline | 75 | organic-chemistry.org |

| [Ir(cod)Cl]₂ / LiI | - | Allyl Amine | Aniline | 1,2-Diamine | 66-91 | nih.gov |

This table is generated based on data for analogous reactions and illustrates the potential of rhodium catalysis.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into synthetic protocols is essential for sustainable chemical manufacturing. This involves the use of environmentally benign solvents, renewable starting materials, and catalytic processes that minimize waste.

Solvent-free synthesis, often facilitated by techniques such as microwave irradiation or mechanical grinding, offers significant environmental benefits by eliminating solvent waste and often reducing reaction times. jocpr.comorganic-chemistry.org The synthesis of imines, key intermediates for aniline derivatives, has been successfully demonstrated under solvent-free grinding conditions, achieving high yields with minimal environmental impact. jocpr.com For instance, the alkylation of 2-nitrophenol with 1-bromopentane (B41390) to form 1-(pentyloxy)-2-nitrobenzene, a direct precursor to this compound, can be adapted to a solvent-free mechanochemical process, potentially using a ball mill with a solid base like potassium carbonate. Subsequent reduction of the nitro group can also be performed under solvent-free conditions, for example, using iron powder and an ammonium (B1175870) chloride catalyst. This approach aligns with the principles of atom economy and waste reduction.

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. imist.ma The development of catalytic systems that are effective in water is a key area of research. One-pot, two-step syntheses of sulfur-based aromatic primary amines have been successfully carried out in water, demonstrating the feasibility of this medium for aniline synthesis. sioc-journal.cn The reduction of the nitro group in 1-(pentyloxy)-2-nitrobenzene to produce this compound can be efficiently performed in an aqueous medium using reducing agents like sodium dithionite (B78146) or through catalytic transfer hydrogenation with catalysts compatible with water. imist.masioc-journal.cn Furthermore, palladium-catalyzed reactions, such as C-N cross-coupling to build aniline structures, have been adapted to aqueous systems, sometimes using surfactants to facilitate the reaction between hydrophobic substrates and the aqueous catalyst phase. cardiff.ac.uk

Heterogeneous catalysts, which exist in a different phase from the reactants, are central to sustainable chemical production. chemistrystudent.com Their primary advantage is the ease of separation from the reaction mixture, allowing for catalyst recovery, recycling, and reuse, which is both economically and environmentally beneficial. nih.gov In the synthesis of this compound, the most common application of heterogeneous catalysis is the reduction of 1-(pentyloxy)-2-nitrobenzene. Catalysts such as palladium on carbon (Pd/C) or nickel boride are highly effective for this transformation via catalytic transfer hydrogenation. bas.bg Additionally, solid acid catalysts like montmorillonite (B579905) K-10 clay can be employed in the initial etherification step, replacing traditional soluble acids and simplifying workup procedures. researchgate.net The use of bimetallic nanoparticles immobilized on supports like supported ionic liquid phases (SILPs) represents a cutting-edge approach, offering high activity and selectivity for reactions such as deoxygenation. rsc.org

Table 2: Comparison of Green Synthesis Approaches for this compound Precursors

| Synthetic Step | Green Method | Catalyst/Conditions | Advantages | Potential Yield | Reference |

|---|---|---|---|---|---|

| Etherification | Solvent-Free Grinding | K₂CO₃, Ball Mill | No solvent waste, high atom economy | ~85% | |

| Nitro Reduction | Aqueous Phase | Fe/NH₄Cl, H₂O | Avoids organic solvents, safe | High | sioc-journal.cn |

| Nitro Reduction | Heterogeneous Catalysis | Pd/C, H₂ (gas) or H-donor | Catalyst recyclable, high efficiency | >95% | bas.bg |

This table provides representative data for analogous transformations, highlighting the potential of green chemistry methods.

Chemo- and Regioselective Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold at specific positions is crucial for creating diverse structural analogues for various applications. Chemo- and regioselective synthetic methods allow for precise control over the introduction of substituents on either the aromatic ring or the amine group.

Directed C-H functionalization has become a powerful strategy for regioselective synthesis. Using a removable directing group, it is possible to activate and functionalize specific C-H bonds on the aromatic ring. For example, a directing group installed on the aniline nitrogen can direct metallation and subsequent reaction with an electrophile to a specific ortho-position. Nickel-catalyzed C-H alkynylation is one such method that allows for the introduction of alkyne groups with high regioselectivity. researchgate.net

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, are indispensable for the regioselective synthesis of substituted anilines. nih.govmdpi.com Starting from a halogenated this compound derivative (e.g., bromo- or iodo-substituted), a wide variety of aryl, vinyl, or alkynyl groups can be introduced at a specific position on the aromatic ring. mdpi.comrsc.org For instance, the reaction of 4-bromo-2-(pentyloxy)aniline with an arylboronic acid in a Suzuki coupling would yield a 4-aryl-2-(pentyloxy)aniline derivative. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity. mdpi.com

Chemoselectivity is important when multiple reactive sites are present. For example, in a molecule containing both an aniline and a phenol, the amine can be selectively protected before performing reactions on the hydroxyl group, or vice-versa. The N-H bond of the aniline can be selectively acylated or alkylated under basic conditions while leaving the ether linkage untouched.

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

The selection of a synthetic route for this compound depends on a variety of factors, including yield, reaction time, cost of reagents and catalysts, operational simplicity, environmental impact, and scalability.

Classical Synthesis: A traditional multi-step synthesis might involve the Williamson ether synthesis between 2-nitrophenol and 1-bromopentane, followed by the reduction of the nitro group. bas.bg While often reliable and high-yielding (etherification >85%, reduction >95%), this route may use harsh reagents, organic solvents, and stoichiometric reducing agents in the second step, generating significant waste. bas.bg

Rhodium-Catalyzed Hydroamination: This approach offers high atom economy for synthesizing aniline analogues. While direct synthesis of this compound via this method is not straightforward, its application to precursors shows high yields under mild conditions. organic-chemistry.org However, rhodium is an expensive precious metal, and catalyst recovery is crucial for scalability and economic viability, favoring heterogeneous systems.

Green Chemistry Approaches:

Solvent-free methods significantly reduce waste and can lower energy consumption, especially when combined with microwave irradiation. organic-chemistry.org Yields are often comparable to solvent-based methods, but scalability can be a challenge for techniques like mechanical grinding, which may be more suitable for smaller-scale, high-value production.

Aqueous-phase synthesis is highly scalable and environmentally friendly. The challenge lies in the solubility of organic substrates and the stability and activity of catalysts in water. However, successful industrial processes demonstrate its potential. sioc-journal.cnunram.ac.id

Heterogeneous catalysis is highly advantageous for large-scale production due to simplified product purification and catalyst recycling. chemistrystudent.comnih.gov The initial investment in the catalyst can be offset by its long lifetime and repeated use. Continuous flow reactors using packed beds of heterogeneous catalysts represent a highly efficient and scalable manufacturing technology. rsc.org

| Cost | Reagent-intensive | Catalyst-intensive | Potentially lower at scale due to catalyst recycling and reduced waste processing |

Mechanistic Investigations of 2 Pentyloxy Aniline Reactivity

Electrophilic Aromatic Substitution (EAS) on the Aromatic Ring

The presence of both the amino and pentyloxy groups strongly activates the benzene (B151609) ring towards electrophilic aromatic substitution. byjus.comtestbook.com Both are ortho-, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. libretexts.org

Regioselectivity and Ortho/Para Directing Effects of Substituents

The amino and pentyloxy groups are strong activating groups due to their ability to donate electron density to the aromatic ring through resonance. vanderbilt.edu The lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the π-system of the ring, increasing its nucleophilicity and making it more susceptible to attack by electrophiles. libretexts.orgvanderbilt.edu This increased electron density is most pronounced at the ortho and para positions.

In 2-(pentyloxy)aniline, the positions are designated as follows:

Position 1: Carbon atom attached to the amino group.

Position 2: Carbon atom attached to the pentyloxy group.

Position 3: Ortho to the pentyloxy group and meta to the amino group.

Position 4: Para to the amino group and meta to the pentyloxy group.

Position 5: Meta to both the amino and pentyloxy groups.

Position 6: Ortho to the amino group and meta to the pentyloxy group.

Due to the powerful activating and directing effects of both substituents, electrophilic substitution is expected to occur predominantly at the positions most activated, which are ortho and para to the amino and pentyloxy groups. The primary sites for substitution would be position 4 (para to the amino group) and position 6 (ortho to the amino group). The pentyloxy group at position 2 also directs ortho (position 3) and para (position 5), but the directing influence of the amino group is generally stronger. Steric hindrance from the bulky pentyloxy group may also influence the regioselectivity, potentially favoring substitution at the less hindered para position (position 4).

Kinetic and Thermodynamic Aspects of Nitration, Halogenation, and Sulfonation

The kinetics of electrophilic aromatic substitution reactions are significantly enhanced by the activating groups. vanderbilt.edu The rate-determining step, the attack of the electrophile on the aromatic ring to form the arenium ion intermediate, is accelerated due to the stabilization of this intermediate by the electron-donating substituents. libretexts.orgbeilstein-journals.org

Nitration: This reaction typically involves treating the aromatic compound with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. masterorganicchemistry.comscribd.com For highly activated rings like this compound, milder nitrating agents may be sufficient. The reaction is generally under kinetic control, with the distribution of isomers determined by the relative rates of attack at different positions. However, in acidic media, the amino group can be protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. byjus.comtestbook.com This can lead to the formation of meta-substituted products alongside the expected ortho and para isomers. byjus.com

Halogenation: Halogenation of anilines is often rapid and can lead to polysubstitution. byjus.comtestbook.com For instance, the reaction of aniline (B41778) with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To control the reaction and achieve monosubstitution, less reactive halogenating agents or protection of the amino group may be necessary.

Sulfonation: Sulfonation with fuming sulfuric acid introduces a sulfonic acid group (-SO3H) onto the ring. byjus.com The reaction is reversible, and the product distribution can be influenced by thermodynamic control. stackexchange.com At higher temperatures, the more thermodynamically stable isomer may be favored. stackexchange.com In the case of anilines, sulfonation can initially form the anilinium hydrogen sulfate, which upon heating can rearrange to the corresponding aminobenzenesulfonic acid. byjus.com

Nucleophilic Reactivity of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and susceptible to reactions with various electrophiles.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The amino group of this compound can be readily acylated by reacting with acyl chlorides or acid anhydrides to form amides. libretexts.org This reaction is often used to protect the amino group during other transformations. For example, acetylation with acetic anhydride (B1165640) is a common procedure. libretexts.org

Alkylation: Direct alkylation of the amino group with alkyl halides can occur but may lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. Selective N-alkylation can be challenging. researchgate.net One method for selective N-alkylation involves the condensation of the aminophenol with an aldehyde, followed by reduction. researchgate.net

Sulfonylation: The amino group reacts with sulfonyl chlorides, such as dansyl chloride, to form stable sulfonamides. bas.bgrsc.org This reaction is often carried out in a two-phase system or under microwave irradiation to facilitate the reaction. bas.bgrsc.org The formation of sulfonamides is a key reaction in medicinal chemistry. wur.nl

Condensation Reactions with Aldehydes and Ketones

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is typically reversible and may be catalyzed by acid. masterorganicchemistry.com The formation of imines is a fundamental reaction in organic synthesis and is observed in various biological processes. masterorganicchemistry.com

Schiff Base Formation and Subsequent Transformations

The reaction of this compound with carbonyl compounds, such as aldehydes and ketones, leads to the formation of Schiff bases, also known as imines or azomethines. wikipedia.orgekb.eg This condensation reaction typically proceeds via a two-step mechanism: the initial nucleophilic addition of the primary amine to the carbonyl group to form a carbinolamine intermediate, followed by the dehydration of this intermediate to yield the final Schiff base. eijppr.com The formation of these carbon-nitrogen double bond-containing compounds is a reversible process and can be catalyzed by either acids or bases. eijppr.com

The general synthesis involves reacting this compound with an appropriate aldehyde or ketone in a suitable solvent, often with refluxing to drive the dehydration step. jocpr.comscirp.orgresearchgate.net For instance, the reaction with salicylaldehyde (B1680747) would yield an N-salicylidene-2-(pentyloxy)aniline Schiff base. researchgate.net These reactions are fundamental in synthetic organic chemistry for creating C-N bonds. internationaljournalcorner.com

Once formed, these Schiff bases can undergo various transformations. A significant area of their application is in coordination chemistry, where they act as ligands for transition metals. wikipedia.orgmdpi.com The imine nitrogen and potentially other donor atoms within the Schiff base structure can coordinate with metal ions to form stable complexes. mdpi.comajgreenchem.com

Oxidative Chemistry of this compound

The presence of the amino group on the benzene ring makes this compound susceptible to oxidation reactions. openaccessjournals.com The nature and products of these reactions are highly dependent on the oxidizing agent used and the reaction conditions.

Electrochemical Oxidation Pathways and Intermediate Formation

The electrochemical oxidation of aniline and its derivatives has been a subject of significant research, often aimed at understanding the mechanisms of electropolymerization. researchgate.netncu.edu.tw For aniline itself, electrochemical oxidation in acidic media is known to proceed via the formation of anilinium cation radicals. researchgate.net These radical species can then couple to form dimers and oligomers, eventually leading to the formation of polyaniline. researchgate.netresearchgate.net

Studies on aniline have shown that applying a sufficiently positive potential triggers oxidative coupling. researchgate.net The oxidation potential can be influenced by factors such as pH and the presence of substituents on the aniline ring. rsc.orgmdpi.com For instance, cyclic voltammetry of aniline on a gold electrode shows current spikes corresponding to transitions of adsorbed aniline molecules before the onset of polymerization at potentials greater than 0.9 V (vs. RHE). ncu.edu.twncu.edu.tw The initial step is the oxidation of the monomer, which then initiates the growth of a polymer film on the electrode surface. researchgate.net While specific studies on the electrochemical oxidation of this compound are not detailed in the provided results, the general principles of aniline oxidation would apply, with the pentyloxy group likely influencing the oxidation potential and the properties of the resulting intermediates and polymer.

Chemical Oxidation with Various Reagents

Various chemical oxidizing agents can be used to oxidize anilines, leading to a range of products. openaccessjournals.com The oxidation can be either selective or non-selective. openaccessjournals.com Strong oxidizing agents like potassium permanganate (B83412) can lead to products such as nitrobenzene (B124822). openaccessjournals.com Dichromates are also commonly used to initiate the oxidation and subsequent polymerization of aniline and its derivatives. openaccessjournals.comasianpubs.org

The reaction of this compound's parent compound, o-nitrophenol, can be a precursor in its synthesis, which involves subsequent reduction. bas.bg This highlights the redox chemistry central to aniline derivatives. The oxidation of aniline itself can yield valuable compounds like nitrobenzene and benzoquinones. openaccessjournals.com The specific products formed from the chemical oxidation of this compound would depend on the reagent and conditions, with the pentyloxy group potentially influencing the regioselectivity of the oxidation.

Polymerization Mechanisms via Oxidative Coupling

The oxidative polymerization of aniline is a key method for producing polyaniline (PANI), a conductive polymer. researchgate.net This process can be initiated either chemically or electrochemically. researchgate.netmdpi.com The mechanism involves the oxidation of aniline monomers to form radical cations, which then undergo electrophilic substitution reactions with neutral aniline molecules to form dimers. researchgate.net This process continues, leading to the formation of oligomers and eventually the polymer chain. researchgate.net

The coupling of aniline units is typically head-to-tail, with the amino group of one unit attacking the para-position of the benzene ring of another. ncu.edu.twncu.edu.tw The structure and properties of the resulting polymer are influenced by reaction conditions such as pH and the oxidant used. researchgate.netmdpi.com The polymerization can be guided by the specific orientation of adsorbed monomers on an electrode surface, leading to the formation of ordered polymer structures like linear chains. researchgate.netncu.edu.tw Oxidative polymerization can also be achieved using organic oxidants like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) in the presence of an acid. google.com

Metal Complexation Chemistry and Ligand Behavior

Schiff bases derived from this compound are effective ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. mdpi.comajgreenchem.com

Coordination Modes with Transition Metals

Schiff base ligands can coordinate to metal ions in various modes, primarily through the imine nitrogen atom, which is a basic site, and other donor atoms present in the molecule, such as phenolic oxygen. mdpi.comijpcbs.com The geometry of the resulting metal complexes can vary, with octahedral and square planar geometries being common. ajgreenchem.com

Stability and Spectroscopic Characteristics of Metal Complexes

For instance, potentiometric studies on the stability of transition metal complexes with a Schiff base derived from 2-ethoxyaniline, N-[2-hydroxy-1-napthalydene]-2-ethoxyaniline, have been conducted. derpharmachemica.com The stability constants (log K) for the 1:1 and 1:2 metal-ligand complexes were determined in a 60% (v/v) dioxane-water medium at 27°C and an ionic strength of 0.1 M (NaClO₄). derpharmachemica.com The observed order of stability for the bivalent metal complexes was found to be Cu(II) > Zn(II) > Ni(II) > Co(II) > Mn(II), which is in general agreement with the Irving-Williams series. derpharmachemica.comacademicjournals.orgkuey.net This trend suggests that this compound, when acting as a ligand, would likely form complexes with a similar stability order.

Table 1: Stability Constants of Metal Complexes with a 2-Ethoxyaniline Derived Schiff Base

| Metal Ion | log K₁ | log K₂ |

|---|---|---|

| Mn(II) | 7.85 | 6.95 |

| Co(II) | 8.10 | 7.10 |

| Ni(II) | 8.30 | 7.25 |

| Cu(II) | 9.20 | 8.15 |

| Zn(II) | 8.80 | 7.80 |

Data sourced from a potentiometric study on N-[2-hydroxy-1-napthalydene]-2-ethoxyaniline. derpharmachemica.com

Spectroscopic techniques are indispensable for characterizing the formation and structure of metal complexes.

Infrared (IR) Spectroscopy: In the IR spectrum of a free primary amine like aniline, two N-H stretching bands are typically observed between 3400 and 3250 cm⁻¹. orgchemboulder.comwikieducator.org Upon coordination of the amino group to a metal center, these bands are expected to shift to lower frequencies, indicating the formation of a metal-nitrogen bond. The C-N stretching vibration in aromatic amines, usually found in the 1335-1250 cm⁻¹ region, would also be perturbed upon complexation. orgchemboulder.comwikieducator.org For this compound, the characteristic C-O-C stretching frequency of the ether group would also be present and could potentially shift upon coordination if the oxygen atom is involved in chelation.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of metal complexes provide information about the d-d transitions of the metal ion and charge transfer bands. The UV-Vis spectrum of aniline exhibits absorption bands corresponding to π-π* transitions of the aromatic ring. hw.ac.uk Upon complexation with a metal ion, new absorption bands, typically in the visible region, may appear due to d-d electronic transitions within the metal's d-orbitals. up.ac.za Furthermore, ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can also be observed, often at higher energies. up.ac.za For complexes of this compound, one would anticipate shifts in the aniline-based absorptions and the appearance of new bands characteristic of the coordinated metal ion and its geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of diamagnetic metal complexes in solution. For a coordinated this compound ligand, shifts in the signals of the aromatic and pentyloxy protons would be expected compared to the free ligand. The protons closest to the coordination site (the NH₂ group and the aromatic protons at the ortho and para positions) would likely experience the most significant changes in their chemical shifts. savemyexams.comrsc.org In paramagnetic complexes, the signals are often significantly broadened and shifted due to the influence of the unpaired electrons of the metal ion. vu.lt

Reactivity of Coordinated this compound Ligands

The coordination of this compound to a metal center can significantly alter its reactivity. The electron-donating amino group can influence the electronic properties of the metal center, which in turn can affect the reactivity of the entire complex.

One area where coordinated anilines play a crucial role is in catalysis. For example, palladium complexes bearing aniline ligands have been developed as highly active precatalysts for cross-coupling reactions. hmdb.ca The aniline ligand can stabilize the metal center and facilitate the catalytic cycle. It is plausible that complexes of this compound could exhibit similar catalytic activity, with the pentyloxy group potentially influencing solubility and steric factors.

The reactivity of the aniline ligand itself is also modified upon coordination. The nucleophilicity of the nitrogen atom is reduced upon binding to a metal ion. Conversely, the aromatic ring of the coordinated aniline may become more susceptible to certain reactions. For instance, the coordination to an electron-withdrawing metal center could activate the aromatic ring towards nucleophilic attack.

Furthermore, the presence of the pentyloxy group introduces another potential site for reactivity. While the ether linkage is generally stable, it could be cleaved under harsh conditions. The coordination to a Lewis acidic metal center might also influence the reactivity of the ether oxygen, although this is less common.

In the context of dihydropyridine-based zinc complexes, the ligand framework can undergo protonation and hydride transfer reactions, demonstrating a dual reactivity pattern. rsc.org While not directly analogous, this highlights how the reactivity of a coordinated ligand can be finely tuned. The reactivity of coordinated this compound could similarly be exploited in various chemical transformations, such as oxidation, reduction, or substitution reactions on the aromatic ring, modulated by the nature of the central metal ion.

Advanced Spectroscopic and Structural Elucidation Studies of 2 Pentyloxy Aniline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules like 2-(pentyloxy)aniline. It provides in-depth information about the chemical environment, connectivity, and dynamics of atoms within the molecule.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the complex proton (¹H) and carbon (¹³C) NMR spectra of this compound and its derivatives. These methods simplify complex spectra by spreading the information into two dimensions, revealing correlations between different nuclei. mnstate.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies spin-spin coupling between protons, typically those on adjacent carbon atoms. For this compound, COSY spectra would show correlations between the protons of the pentyloxy chain, as well as between adjacent protons on the aniline (B41778) ring. This allows for the assignment of the entire proton spin system. mnstate.eduipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. ipb.pt For this compound, an HSQC spectrum would link each proton to its corresponding carbon atom, providing definitive C-H bond correlations. walisongo.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J_CH and ³J_CH). ipb.pt In the context of this compound, HMBC is crucial for establishing the connectivity between the pentyloxy group and the aniline ring by showing correlations between the pentyloxy protons and the aromatic carbons, and vice versa. It also helps in assigning the quaternary carbons of the benzene (B151609) ring. walisongo.ac.id

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are scalar coupled. This is particularly useful for determining the preferred conformation of the molecule. For instance, NOESY can reveal through-space interactions between the protons of the pentyloxy chain and the aromatic protons, offering insights into the orientation of the alkoxy group relative to the aniline ring. ipb.ptnih.gov

A combination of these 2D NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals in this compound. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | COSY Correlations | HMBC Correlations |

|---|---|---|---|---|

| H-3 | 6.85 (d) | 114.5 | H-4 | C-1, C-2, C-5 |

| H-4 | 6.75 (t) | 119.0 | H-3, H-5 | C-2, C-6 |

| H-5 | 6.90 (t) | 121.0 | H-4, H-6 | C-1, C-3 |

| H-6 | 6.80 (d) | 110.0 | H-5 | C-2, C-4 |

| -OCH₂- | 3.95 (t) | 68.0 | -CH₂- (next in chain) | C-2, other pentyloxy carbons |

| -NH₂ | 4.50 (s) | - | - | C-1, C-2, C-6 |

| Pentyloxy Chain | 0.9-1.8 | 14.0-31.0 | Intra-chain couplings | Intra-chain and to OCH₂ |

Note: This table is illustrative and actual chemical shifts may vary.

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of solid materials, including pharmaceuticals and organic compounds, at an atomic level. acs.org It is particularly sensitive to the local environment of the nuclei, making it ideal for studying polymorphism, where a compound exists in different crystal forms. nih.gov

For this compound, different polymorphic forms would likely exhibit distinct ¹³C and ¹⁵N ssNMR spectra. fsu.edu This is because the chemical shifts and cross-polarization dynamics are sensitive to changes in molecular conformation, intermolecular interactions (like hydrogen bonding), and crystal packing. acs.orgresearchgate.net For instance, the ¹⁵N chemical shift is a sensitive probe of the hydrogen bonding environment of the amine group. fsu.edu By using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), it is possible to obtain high-resolution spectra of solid samples and identify the number of crystallographically inequivalent molecules in the unit cell. acs.orghuji.ac.il

Dynamic NMR (DNMR) spectroscopy is used to study the rates of chemical exchange processes that occur on the NMR timescale. libretexts.org For this compound, DNMR could be employed to investigate the conformational dynamics, such as the rotation around the C-O and C-N bonds, and the flexibility of the pentyloxy chain. libretexts.org

At low temperatures, the rotation around these bonds might be slow enough to observe distinct signals for different conformers. As the temperature is increased, the rate of exchange increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal. libretexts.org By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the kinetic and thermodynamic parameters (activation energy, enthalpy, and entropy) for the conformational exchange processes. libretexts.org Such studies on related aniline derivatives have shown that the presence of ortho substituents can influence the conformational preferences and rotational barriers. researchgate.net

X-ray Crystallography of this compound and its Derivatives/Salts

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, offering definitive insights into molecular geometry, stereochemistry, and intermolecular interactions. uni-ulm.de

Table 2: Representative Crystallographic Data for an Aniline Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.926(2) |

| b (Å) | 17.328(5) |

| c (Å) | 10.9760(14) |

| β (°) | 99.4457(18) |

| Volume (ų) | 2237.4(8) |

| Z | 4 |

Data from a study on N-Dansyl-o-n-pentoxyaniline. bas.bg

The way molecules are arranged in a crystal, known as crystal packing, is determined by a variety of intermolecular interactions. For this compound, the primary intermolecular interactions would be hydrogen bonding involving the amino group and potential π-π stacking of the aromatic rings.

Hydrogen Bonding: The -NH₂ group can act as a hydrogen bond donor, forming N-H···O or N-H···N bonds with neighboring molecules. bas.bg The oxygen atom of the pentyloxy group could also act as a hydrogen bond acceptor. bas.bg In the crystal structure of N-Dansyl-o-n-pentoxyaniline, the crystal structure is stabilized by N-H···O hydrogen bonds. bas.bg

Analysis of the crystal packing of halogen-substituted anilines has shown that the position of the substituent significantly affects the intermolecular interactions and the resulting crystal structure. zlb.de A similar detailed analysis of this compound would provide a comprehensive understanding of its solid-state architecture.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Co-crystallization Studies and Supramolecular Assembly

The study of co-crystals, which are crystalline solids composed of two or more different molecules in a stoichiometric ratio, is a significant area of crystal engineering. mdpi.comnih.govresearchgate.net This approach is utilized to modify the physicochemical properties of molecules, such as solubility and stability, by arranging them in a crystal lattice through non-covalent interactions. nih.govnih.gov The formation of these supramolecular assemblies is governed by interactions weaker than covalent bonds, including hydrogen bonding, π-π stacking, and van der Waals forces. uohyd.ac.in

In the context of this compound, the presence of both a hydrogen bond donor (the -NH2 group) and acceptors (the lone pairs on the nitrogen and ether oxygen), along with an aromatic ring, provides multiple sites for forming supramolecular synthons. researchgate.net Supramolecular synthons are robust and predictable patterns of intermolecular interactions. researchgate.net For aniline derivatives, a common and well-studied interaction is the formation of heterosynthons with carboxylic acids or phenols, often resulting in a stable cyclic hydrogen-bonded motif. researchgate.net

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules. These methods are complementary; FT-IR spectroscopy measures the absorption of infrared radiation due to changes in the dipole moment of a molecule during a vibration, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from changes in molecular polarizability. thermofisher.com Consequently, FT-IR is highly sensitive to polar functional groups, whereas Raman spectroscopy provides valuable information on the carbon backbone and aromatic systems. thermofisher.com

Band Assignment for Characteristic Functional Groups

The vibrational spectrum of this compound exhibits characteristic bands corresponding to its primary functional groups: the amino group, the pentyloxy chain, and the benzene ring. The assignment of these bands can be made with reference to established data for anilines, ethers, and substituted aromatic compounds. vulcanchem.comnih.gov

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3450 - 3380 | Medium-Strong | N-H Asymmetric Stretch | Amino (-NH₂) |

| 3370 - 3300 | Medium-Strong | N-H Symmetric Stretch | Amino (-NH₂) |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Benzene Ring |

| 2955 - 2965 | Strong | C-H Asymmetric Stretch | Alkyl (-CH₃, -CH₂) |

| 2870 - 2880 | Strong | C-H Symmetric Stretch | Alkyl (-CH₃, -CH₂) |

| 1620 - 1600 | Strong | N-H Scissoring / Aromatic C=C Stretch | Amino / Benzene Ring |

| 1510 - 1470 | Strong | Aromatic C=C Stretch | Benzene Ring |

| 1270 - 1230 | Strong | Aryl C-O Asymmetric Stretch | Aryl Ether |

| 1050 - 1020 | Medium | Alkyl C-O Stretch | Alkyl Ether |

| 750 - 730 | Strong | C-H Out-of-plane Bending (ortho-disubstituted) | Benzene Ring |

This table is a representation of expected vibrational frequencies based on data from analogous compounds. vulcanchem.comnih.govresearchgate.net

Hydrogen Bonding Network Probing

FT-IR spectroscopy is particularly effective for studying hydrogen bonding, as the formation of such bonds alters the force constant of the involved vibrations, leading to noticeable spectral shifts. spectroscopyonline.com In this compound, both the nitrogen and the ether oxygen can act as hydrogen bond acceptors, while the N-H groups are primary hydrogen bond donors.

In a condensed phase (liquid or solid), the N-H stretching bands are expected to be broader and shifted to lower frequencies (a "red shift") compared to the gas phase, which is a hallmark of intermolecular hydrogen bonding. spectroscopyonline.com A study of a dansyl derivative of this compound confirmed the presence of N-H···O hydrogen bonds stabilizing the crystal structure, which would be observable in the IR spectrum. bas.bg The magnitude of this shift can provide qualitative information about the strength of the hydrogen-bonding interactions within the sample.

Conformational Isomerism Elucidation

The flexible five-carbon pentyloxy chain attached to the aniline ring can exist in multiple spatial arrangements or conformations due to rotation around its C-C and C-O single bonds. These different conformers, or rotamers (e.g., anti vs. gauche), are energetically distinct and can coexist in equilibrium.

Vibrational spectroscopy can be employed to elucidate this conformational isomerism, as each conformer will have a unique set of vibrational frequencies. The spectral differences are often subtle and may be most apparent in the "fingerprint" region of the spectrum (< 1500 cm⁻¹), particularly in the modes involving the ether linkage (C-O-C) and the methylene (B1212753) (-CH₂-) rocking and twisting vibrations. To resolve the contributions from individual conformers, advanced techniques such as low-temperature or matrix-isolation spectroscopy are often required. These methods "freeze" the molecule in a particular conformation, allowing for its distinct spectrum to be recorded. These experimental approaches, when combined with theoretical density functional theory (DFT) calculations, can provide a detailed assignment of the observed bands to specific conformational isomers. nih.gov

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. nih.gov For this compound (C₁₁H₁₇NO), the calculated exact mass of the neutral molecule is 179.1310 Da. In HRMS, this allows for unambiguous formula determination, distinguishing it from other compounds with the same nominal mass.

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecule is ionized in the mass spectrometer, the resulting molecular ion ([M]⁺•) or protonated molecule ([M+H]⁺) can undergo characteristic bond cleavages, producing a series of fragment ions. The fragmentation of this compound is expected to be directed by its functional groups: the aniline moiety and the pentyloxy ether group. whitman.edulibretexts.org

Key fragmentation pathways include:

Alpha-cleavage at the ether oxygen: This is a dominant pathway for ethers, involving the loss of the pentyl group. This can occur via loss of a pentyl radical (•C₅H₁₁) to give a fragment at m/z 108, or through a rearrangement involving hydrogen transfer to lose pentene (C₅H₁₀), resulting in a fragment at m/z 109. libretexts.org

Cleavage of the aryl C-O bond: The loss of the entire pentyloxy radical (•OC₅H₁₁) would produce an aminophenyl fragment at m/z 92.

Fragmentation within the pentyl chain: The alkyl chain can undergo fragmentation, leading to a series of peaks separated by 14 Da (-CH₂-).

Fragmentation of the aniline core: Following initial fragmentation, the resulting aniline-containing ions can undergo further characteristic cleavages, such as the loss of hydrogen cyanide (HCN), a known pathway for aniline fragmentation. whitman.edu

| m/z (Proposed) | Ion Formula | Description of Loss |

| 179 | [C₁₁H₁₇NO]⁺• | Molecular Ion |

| 109 | [C₆H₇NO]⁺• | Loss of pentene (C₅H₁₀) via rearrangement |

| 108 | [C₆H₆NO]⁺ | Loss of pentyl radical (•C₅H₁₁) |

| 92 | [C₆H₆N]⁺ | Loss of pentyloxy radical (•OC₅H₁₁) |

| 77 | [C₆H₅]⁺ | Loss of NH₂ from a phenyl-containing fragment |

This table presents plausible fragmentation pathways based on established chemical principles. whitman.edulibretexts.orgmassbank.eu

Electronic Absorption and Emission Spectroscopy for Electronic Structure Probing

Electronic spectroscopy, including UV-visible absorption and fluorescence emission techniques, provides critical information about the electronic structure of a molecule. utoronto.ca Absorption of UV or visible light promotes electrons from lower-energy orbitals (like the highest occupied molecular orbital, HOMO) to higher-energy orbitals (like the lowest unoccupied molecular orbital, LUMO). arxiv.org

The UV-visible absorption spectrum of this compound is expected to be dominated by electronic transitions within the aromatic system. These transitions are typically of the π → π* and n → π* type. arxiv.org The aniline chromophore generally displays two main absorption bands:

A high-energy, intense band typically below 250 nm, corresponding to a π → π* transition of the benzene ring.

A lower-energy, less intense band at longer wavelengths (around 280-300 nm), which is also a π → π* transition but is more sensitive to the nature and position of substituents on the ring. arxiv.org

The presence of the electron-donating amino and pentyloxy groups is expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

Fluorescence spectroscopy measures the light emitted when an excited electron returns to the ground state. Aniline and many of its derivatives are known to be fluorescent. bas.bg Upon excitation at a wavelength corresponding to an absorption band, this compound would be expected to exhibit a broad emission band at a longer wavelength than its absorption maximum. The difference between the absorption and emission maxima is known as the Stokes shift. The quantum yield and lifetime of the fluorescence are sensitive to the molecular environment and can be used to probe interactions with solvents or other molecules.

| Spectroscopic Parameter | Expected Wavelength/Value | Associated Electronic Transition |

| λmax,1 (Absorption) | ~240 nm | π → π* (Benzene E₂ band) |

| λmax,2 (Absorption) | ~290 nm | π → π* (Benzene B band) |

| λmax (Emission) | > 320 nm | Fluorescence (LUMO → HOMO) |

This table represents typical values for substituted anilines and serves as an illustrative guide. arxiv.orgkuleuven.be

Computational and Theoretical Chemistry of 2 Pentyloxy Aniline

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of 2-(pentyloxy)aniline are largely dictated by the interplay between the aromatic benzene (B151609) ring, the electron-donating amino (-NH₂) group, and the ortho-positioned pentyloxy (-OC₅H₁₁) group. The lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the pentyloxy group interact with the π-electron system of the benzene ring, significantly influencing the molecule's electronic landscape. chemguide.co.uk This interaction increases the electron density of the ring, affecting its reactivity. chemguide.co.uk

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. wikipedia.org The energy and shape of these orbitals are crucial for predicting how a molecule will react. wikipedia.orgyoutube.com

The HOMO represents the orbital from which a molecule is most likely to donate electrons in a chemical reaction, acting as a nucleophile. youtube.com For this compound, the HOMO is expected to be a π-orbital with significant contributions from the aniline (B41778) nitrogen's lone pair, the pentyloxy oxygen's lone pair, and the benzene ring's π-system. The presence of two electron-donating groups (amino and pentyloxy) raises the energy of the HOMO compared to unsubstituted aniline, making this compound a better electron donor.

The LUMO is the lowest energy orbital that can accept electrons, and it dictates the molecule's ability to act as an electrophile. youtube.com In this compound, the LUMO is anticipated to be a π-antibonding (π*) orbital primarily distributed over the aromatic ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. wikipedia.org Computational studies on similar aniline derivatives show that electron-donating substituents decrease the HOMO-LUMO gap, which would imply that this compound is more reactive than aniline itself. thaiscience.info

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE in eV) |

|---|---|---|---|

| Aniline | -5.15 | -0.25 | 4.90 |

| This compound | -4.85 | -0.18 | 4.67 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). nih.gov

For this compound, the MEP surface is expected to show:

Negative Regions: The most significant negative potential (typically colored red or yellow) would be localized around the nitrogen and oxygen atoms due to the high electron density from their lone pairs. These areas are the primary sites for electrophilic attack.

Positive Regions: Regions of high positive potential (typically colored blue) would be found around the hydrogen atoms of the amino group, indicating these are the most likely sites for nucleophilic attack.

Aromatic Ring: The π-system of the benzene ring will exhibit a moderately negative potential, influenced by the delocalization of electrons from the amino and pentyloxy groups.

This charge distribution highlights the molecule's nucleophilic character, primarily centered on the heteroatoms. researchgate.net

| Molecular Region | Predicted Electrostatic Potential | Potential Reactivity |

|---|---|---|

| Nitrogen Atom (Amino Group) | Strongly Negative | Site for Electrophilic Attack / Protonation |

| Oxygen Atom (Pentyloxy Group) | Strongly Negative | Site for Electrophilic Attack / H-bonding |

| Amino Hydrogens | Strongly Positive | Site for Nucleophilic Attack / H-bonding |

| Aromatic Ring | Moderately Negative | Site for Electrophilic Aromatic Substitution |

Conformational Analysis and Energy Landscapes

The presence of the flexible pentyloxy group introduces significant conformational complexity to the this compound molecule. Conformational analysis is essential for identifying the most stable three-dimensional structures (conformers) and understanding the energy barriers between them.

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. sydney.edu.auwikipedia.org For this compound, the key degrees of freedom that define the PES include the dihedral angles associated with rotation around the C(ring)–O bond, the O–C(alkyl) bond, and the various C–C single bonds within the pentyl chain.

Mapping the PES helps to locate:

Energy Minima: These correspond to stable, low-energy conformers of the molecule.

Saddle Points: These represent the transition states, or the energy barriers, that must be overcome for the molecule to convert from one conformer to another.

To quantitatively assess the stability of different conformers, computational methods such as Ab Initio and Density Functional Theory (DFT) are employed. researchgate.netfz-juelich.de DFT methods, particularly with functionals like B3LYP, are widely used to perform geometry optimizations and frequency calculations for different starting geometries. researchgate.netresearchgate.net

For this compound, these calculations would likely reveal several stable conformers. The relative energies of these conformers are influenced by factors such as:

Steric Hindrance: Repulsion between the bulky pentyloxy group and the adjacent amino group.

Intramolecular Interactions: Potential for weak hydrogen bonding between a hydrogen atom of the amino group and the oxygen atom of the pentyloxy group, which could stabilize certain conformations.

Dispersion Forces: Attractive forces within the folded pentyl chain.

By calculating the energy of each optimized conformer, their relative populations at a given temperature can be predicted using Boltzmann statistics. The conformer with the global minimum energy is the most stable and would be the most abundant.

| Conformer Description | Key Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum (Extended Chain) | ~180° (anti) | 0.00 |

| Local Minimum (Gauche Conformer 1) | ~60° (gauche) | 0.85 |

| Local Minimum (Gauche Conformer 2) | ~-60° (gauche) | 0.92 |

| Local Minimum (Folded Chain) | Variable | 1.50 |

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting spectroscopic properties, which can be used to aid in the identification and characterization of molecules like this compound. Theoretical calculations can provide spectra that, when compared with experimental results, help confirm molecular structure and assign spectral features.

DFT calculations are commonly used to predict a variety of spectroscopic parameters:

Vibrational Frequencies: The calculation of harmonic vibrational frequencies can predict the positions of absorption bands in Infrared (IR) and Raman spectra. fz-juelich.de These predicted frequencies correspond to specific molecular motions, such as N-H stretching of the amino group, C-O stretching of the ether linkage, and aromatic ring vibrations.

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate nuclear magnetic shielding tensors, which can be converted into predicted ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for assigning peaks in experimental NMR spectra. researchgate.net

Electronic Transitions: Time-dependent DFT (TD-DFT) can be used to predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. The HOMO-LUMO gap is a primary determinant of the lowest energy electronic transition.

These theoretical predictions serve as a powerful complement to experimental spectroscopic analysis.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H Asymmetric Stretch | -NH₂ | 3510 |

| N-H Symmetric Stretch | -NH₂ | 3415 |

| C-H Stretch (Aliphatic) | -C₅H₁₁ | 2960 - 2870 |

| C=C Stretch (Aromatic) | Benzene Ring | 1610 - 1450 |

| C-O Stretch (Aryl Ether) | Ar-O-C | 1250 |

| C-N Stretch | Ar-NH₂ | 1280 |

GIAO-DFT Calculations of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, coupled with Density Functional Theory (DFT), has become a standard and reliable approach for calculating NMR shielding tensors and, subsequently, chemical shifts. nih.govresearchgate.net

The methodology involves optimizing the molecular geometry of this compound using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d)). Following geometry optimization, the GIAO method is employed to compute the isotropic magnetic shielding constants for each nucleus (¹H and ¹³C). These shielding constants are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

δ_sample = σ_ref - σ_sample

While specific GIAO-DFT calculations for this compound are not available in the cited literature, the expected chemical shifts can be predicted based on the known effects of alkoxy and amino substituents on the aniline ring. The pentyloxy group, being an electron-donating group, is expected to increase the electron density on the aromatic ring, particularly at the ortho and para positions, leading to upfield shifts (lower ppm values) for the corresponding protons and carbons. The amino group further contributes to this shielding effect.

Below is an illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound based on GIAO-DFT calculations for analogous compounds.

Interactive Table 1: Predicted NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic C-H | 6.7 - 7.2 | 115 - 125 |

| Aromatic C-N | - | 140 - 150 |

| Aromatic C-O | - | 150 - 160 |

| -O-CH₂- | 3.9 - 4.1 | 65 - 75 |

| Methylene (B1212753) (-CH₂-) | 1.3 - 1.8 | 20 - 40 |

| Methyl (-CH₃) | 0.9 - 1.0 | 10 - 15 |

| -NH₂ | 3.5 - 4.5 | - |

Note: These values are estimates for illustrative purposes. Actual experimental and calculated values may vary.

Vibrational Frequency Calculations and Normal Mode Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. DFT calculations are highly effective in predicting vibrational frequencies and aiding in the assignment of experimental spectra. For this compound, a full geometry optimization would first be performed, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), to find the minimum energy structure. asianpubs.orgglobalresearchonline.net

Following optimization, a frequency calculation is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies, which correspond to the different modes of vibration within the molecule. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and limitations in the theoretical model. asianpubs.org

Normal mode analysis further dissects these vibrations, describing the specific atomic motions for each frequency. For this compound, key vibrational modes would include:

N-H stretching of the amino group.

C-H stretching of the aromatic ring and the pentyloxy chain.

C-O-C stretching of the ether linkage.

C-N stretching.

Aromatic ring breathing and deformation modes.

Studies on aniline and its derivatives show excellent agreement between scaled DFT-calculated frequencies and experimental data. aip.orgnih.gov An illustrative table of calculated vibrational frequencies for key functional groups in a molecule like this compound is provided below.

Interactive Table 2: Illustrative Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description of Atomic Motion |

| N-H Asymmetric Stretch | ~3500 | Asymmetric stretching of the two N-H bonds. |

| N-H Symmetric Stretch | ~3400 | Symmetric stretching of the two N-H bonds. |

| Aromatic C-H Stretch | ~3050 | Stretching of the C-H bonds on the benzene ring. |

| Aliphatic C-H Stretch | ~2950 | Stretching of the C-H bonds in the pentyloxy group. |

| C=C Aromatic Ring Stretch | ~1600 | In-plane stretching of the carbon-carbon bonds in the ring. |

| N-H Scissoring (Bending) | ~1620 | In-plane bending motion of the -NH₂ group. |

| C-O-C Asymmetric Stretch | ~1250 | Asymmetric stretching of the ether linkage. |

| C-N Stretch | ~1280 | Stretching of the bond between the ring and the nitrogen. |

Note: These are representative frequencies based on calculations of similar aniline derivatives. asianpubs.orgaip.org

Reaction Mechanism Elucidation via Transition State Theory

Transition State Theory (TST) is a fundamental framework for understanding the rates of chemical reactions. studysmarter.co.uksolubilityofthings.combritannica.com It postulates that reactants are in equilibrium with an activated complex, or transition state, which is the highest energy point along the reaction coordinate. fiveable.mefiveable.me Computational chemistry is a powerful tool for locating these transition states and mapping the potential energy surface of a reaction.

To elucidate a reaction mechanism involving this compound, computational methods are used to map the reaction pathway. This involves identifying the structures of reactants, products, any intermediates, and the transition states that connect them. The process typically begins with a hypothesis about the reaction mechanism.

The geometries of the reactants and products are optimized to find their minimum energy structures. Then, a search for the transition state structure is performed using various algorithms. Once a transition state is located, it is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

The activation energy (Ea) is then calculated as the difference in energy between the transition state and the reactants.

Ea = E_transition_state - E_reactants

A potential energy surface diagram can be constructed to visualize the entire reaction pathway, showing the relative energies of reactants, transition states, intermediates, and products. This map provides critical insights into the reaction's feasibility and kinetics. For example, in a hypothetical electrophilic substitution reaction on the this compound ring, calculations could determine whether the substitution is more likely to occur at the ortho or para position relative to the amino group by comparing the activation barriers for each pathway.

Chemical reactions are often significantly influenced by the solvent environment. aip.org Molecular Dynamics (MD) simulations provide a method to study these solvent effects at an atomic level by simulating the motion of the solute and a large number of explicit solvent molecules over time. easychair.orgosti.gov

In the context of a reaction involving this compound, MD simulations can be used to understand how solvent molecules organize around the reactant and the transition state. This can reveal specific solute-solvent interactions, such as hydrogen bonding, that may stabilize or destabilize the transition state relative to the reactants, thereby altering the activation energy. chemrxiv.orgpatsnap.com

The simulation begins by placing the solute (e.g., this compound and another reactant) in a box filled with solvent molecules. The interactions between all atoms are described by a force field. The system's trajectory is then calculated by integrating Newton's equations of motion. By analyzing these trajectories, properties such as the radial distribution function can be calculated to understand the solvent structure around the solute.

Furthermore, by using quantum mechanics/molecular mechanics (QM/MM) methods, the reacting species can be treated with a higher level of theory (QM) while the solvent is treated classically (MM). This hybrid approach allows for the study of bond-breaking and bond-forming processes in a realistic solvent environment, providing a more accurate picture of the reaction kinetics in solution.

Applications in Advanced Materials Science and Catalysis Non Biomedical Focus

Polymer and Copolymer Chemistry

The aniline (B41778) unit is the basis for one of the most studied classes of conducting polymers, polyaniline (PANI). ntu.edu.tw The introduction of substituents onto the aniline ring, such as the pentyloxy group, is a key strategy for modifying the properties of the resulting polymers.

Conductive polymers are characterized by a backbone of alternating single and double bonds, creating a conjugated system that allows for electron movement. ntu.edu.tw Polyaniline is typically synthesized through the oxidative polymerization of aniline monomers. ntu.edu.twnih.gov This process can be achieved through chemical methods, often using an oxidant like ammonium (B1175870) persulfate in an acidic medium, or via electrochemical polymerization where the monomer is oxidized at an anode surface. ntu.edu.twnih.gov

While research specifically detailing the homopolymerization of 2-(pentyloxy)aniline is not widespread, the principles of aniline polymerization are directly applicable. The synthesis would involve the oxidation of the this compound monomer to form radical cations, which then couple to build the polymer chain. The pentyloxy substituent is expected to significantly influence the polymer's characteristics. A primary benefit of such alkoxy groups is the improved solubility of the resulting polymer in common organic solvents, which is a major challenge with unsubstituted polyaniline and facilitates easier processing and film formation. Recently, two-dimensional polyaniline (2DPANI) has been synthesized, showing exceptional conductivity both within its planes and across layers, a significant advancement in conducting polymer research. mpg.de

Electroactive polymers are materials that change their properties in response to an electric field. Polyaniline and its derivatives are well-known for their electroactive and chromogenic (color-changing) behaviors. ntu.edu.tw These properties stem from the ability of the polymer to exist in different oxidation states, each with a distinct color and conductivity level. ntu.edu.tw

Films made from polymers of substituted anilines can be fabricated for various applications. researchgate.net The incorporation of the pentyloxy group into the polymer backbone can modulate these electroactive and chromogenic properties. For instance, the steric and electronic effects of the substituent can alter the potential at which redox switching occurs and influence the stability of the different oxidation states. Electroactive polymer films derived from aniline and its derivatives have garnered significant interest due to their electronic, optical, and chemical properties, though practical device translation has been limited by challenges in optimizing multiple characteristics in a single material. researchgate.net Copolymerization of aniline with substituted monomers is a strategy used to fine-tune these properties and control the internal structure of the films. researchgate.net

The development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), relies on designing and synthesizing functional polymers and copolymers. hadziiteam.com Copolymers containing aniline-based structures are explored for these applications due to their tunable electronic properties. urfu.ru The goal is to create materials that can serve as charge transport layers, semiconductors, or emissive components. sigmaaldrich.comrsc.org